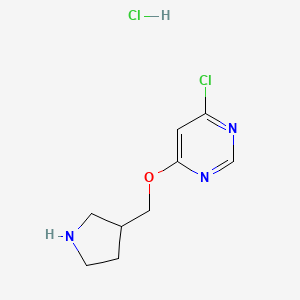

![molecular formula C8H13N3O2 B1487855 [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1342600-38-7](/img/structure/B1487855.png)

[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol

Vue d'ensemble

Description

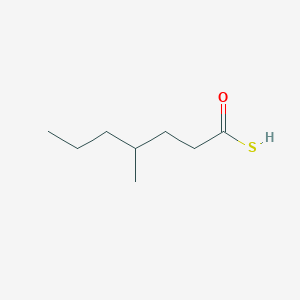

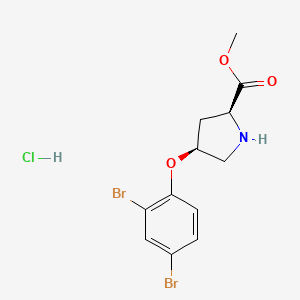

“[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic compound. The oxan-4-yl part refers to a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The 1H-1,2,3-triazol-4-yl part refers to a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The methanol part indicates the presence of a hydroxyl group attached to a carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-tetrahydropyranyl (THP) ethers, which are derivatives of tetrahydropyran, can be synthesized from the reaction of alcohols and 3,4-dihydropyran . Similarly, 1H-1,2,3-triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a tetrahydropyran ring (from the oxan-4-yl part), a triazole ring (from the 1H-1,2,3-triazol-4-yl part), and a hydroxyl group (from the methanol part) .Applications De Recherche Scientifique

Catalytic Applications

A study by Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex serves as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and compatibility with free amino groups, marking it as an outstanding catalyst for these reactions Ozcubukcu et al., 2009.

Sensing Applications

Ishihara et al. (2013) demonstrated the use of a composite film prepared from oxoporphyrinogen and layered double hydroxide for the naked-eye discrimination of methanol from ethanol. The film undergoes a visible color change when exposed to methanol, highlighting its potential in sensing applications Ishihara et al., 2013.

Synthetic Applications

Etayo et al. (2016) highlighted the synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands and derivatives in transition metal-mediated reactions. These TTM-based ligand architectures are constructed through regioselective, one-pot triple cycloaddition, underscoring their importance in synthesis and catalysis Etayo et al., 2016.

Environmental Monitoring

Zheng et al. (2019) developed a Y2O3 multishelled hollow structure sensor for the highly selective and ultrasensitive detection of methanol gas. This sensor demonstrates a unique approach for environmental monitoring and healthcare applications, thanks to its large surface area and high catalytic activity toward methanol oxidation Zheng et al., 2019.

Corrosion Inhibition

A study on 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic medium found that these compounds effectively inhibit corrosion, showcasing the chemical utility of triazole-based compounds in industrial applications Ma et al., 2017.

Propriétés

IUPAC Name |

[1-(oxan-4-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUPLBDBDPBPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

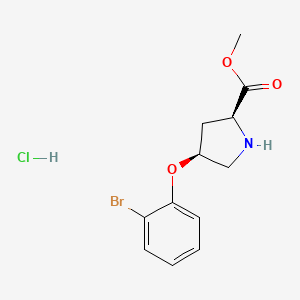

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

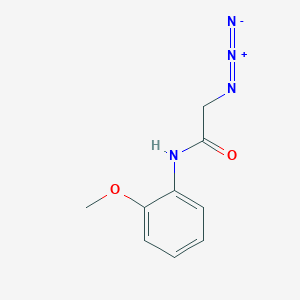

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)

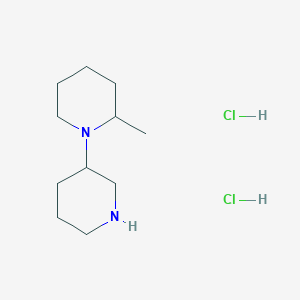

![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)